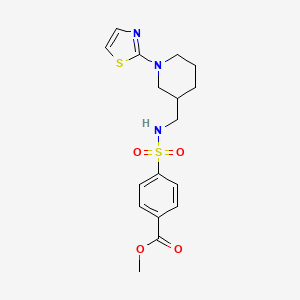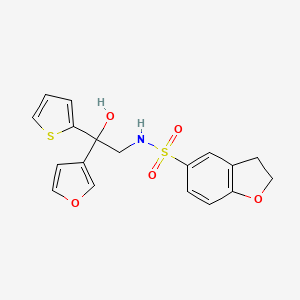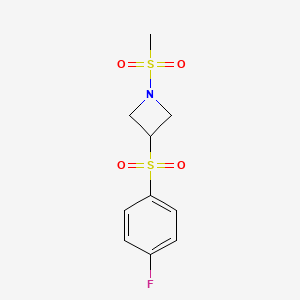
6-Bromo-2,7-dichloroquinazoline
Vue d'ensemble
Description
6-Bromo-2,7-dichloroquinazoline is a chemical compound with the molecular formula C8H3BrCl2N2 . It has a molecular weight of 277.93 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H3BrCl2N2/c9-5-1-4-3-12-8(11)13-7(4)2-6(5)10/h1-3H . This code provides a standard way to encode the molecule’s structure and can be used to generate a three-dimensional model.
Physical And Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 277.93 . The compound is slightly soluble in water .
Mécanisme D'action
Target of Action
The primary targets of 6-Bromo-2,7-dichloroquinazoline are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .
Mode of Action
It is believed to interact with its targets in a way that alters their function, leading to changes in cellular processes .
Biochemical Pathways
As research progresses, it is expected that the specific pathways and their downstream effects will be identified .
Pharmacokinetics
It is known that the compound is slightly soluble in water , which may influence its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are currently under investigation. As research progresses, more information about the specific effects of this compound at the molecular and cellular level will become available .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect how this compound interacts with its targets and exerts its effects .
Avantages Et Limitations Des Expériences En Laboratoire
6-Bromo-2,7-dichloroquinazoline has several advantages for lab experiments. It is a potent inhibitor of protein kinase CK2, which makes it a valuable tool for studying the role of this kinase in various cellular processes. It has also been shown to induce autophagy, which makes it a useful compound for studying this cellular process. However, there are also some limitations to its use in lab experiments. For example, it may have off-target effects, which can complicate the interpretation of the results.
Orientations Futures
There are several future directions for the research on 6-Bromo-2,7-dichloroquinazoline. One potential direction is to investigate its role in autophagy and its potential therapeutic applications in diseases associated with autophagy dysfunction. Another direction is to explore its potential as a drug candidate for the treatment of various diseases, including cancer, bacterial, and fungal infections. Additionally, further studies are needed to elucidate its mechanism of action and to identify its molecular targets.
Conclusion:
In conclusion, this compound is a valuable compound for scientific research due to its various biological and pharmacological properties. It has been extensively studied for its anticancer, antibacterial, and antifungal activities, as well as its ability to induce autophagy and inhibit protein kinase CK2. Although there are some limitations to its use in lab experiments, it has several advantages that make it a useful tool for studying various cellular processes. Further research is needed to fully understand its mechanism of action and to identify its potential therapeutic applications.
Applications De Recherche Scientifique
6-Bromo-2,7-dichloroquinazoline has been extensively studied for its biological and pharmacological properties. It has been found to have anticancer, antibacterial, and antifungal activities. It has also been used as a potent inhibitor of protein kinase CK2, which is involved in various cellular processes. Moreover, it has been shown to induce autophagy, a cellular process that plays a crucial role in maintaining cellular homeostasis.
Safety and Hazards
Propriétés
IUPAC Name |
6-bromo-2,7-dichloroquinazoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrCl2N2/c9-5-1-4-3-12-8(11)13-7(4)2-6(5)10/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APEAOBLDQOPTNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NC(=NC2=CC(=C1Br)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrCl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.93 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

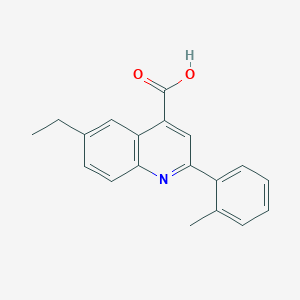
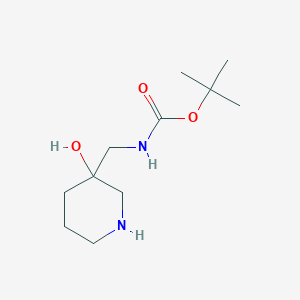
![Propan-2-yl 6-[(4-fluorophenyl)carbamoyl]pyridine-2-carboxylate](/img/structure/B2621817.png)

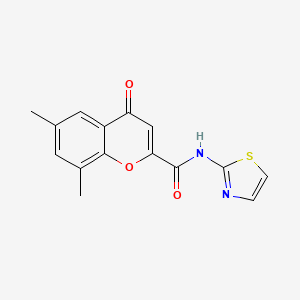



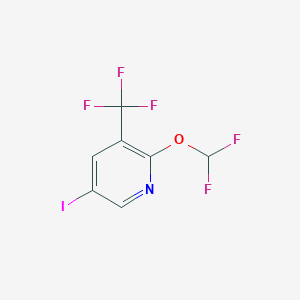

amine](/img/structure/B2621830.png)
